2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanylacetyl group, and a pyridin-3-ylmethyl group attached to a benzamide backbone. Its distinct chemical properties make it a subject of interest in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenyl sulfanylacetyl chloride: This intermediate is synthesized by reacting 4-chlorothiophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the amide bond: The 4-chlorophenyl sulfanylacetyl chloride is then reacted with 3-aminomethylpyridine to form the desired amide bond.
Final coupling: The resulting intermediate is coupled with benzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares a similar core structure but differs in the position of the pyridine group.
2-Amino-3-(4-chlorophenylthio)propanoic acid: Contains a similar sulfanyl group but has a different overall structure.
Uniqueness
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c22-16-7-9-17(10-8-16)28-14-20(26)25-19-6-2-1-5-18(19)21(27)24-13-15-4-3-11-23-12-15/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEAPHKBMQUWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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